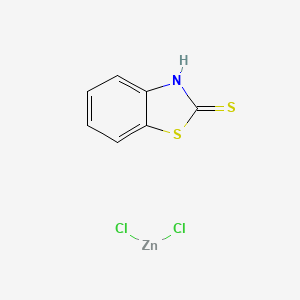
(4-Methyl-3-nitrophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)arsonic acid typically involves the nitration of toluene followed by the introduction of the arsonic acid group. The process can be summarized as follows:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methyl-3-nitrotoluene.
Introduction of Arsonic Acid Group: The nitrotoluene derivative is then reacted with arsenic trioxide (As2O3) in the presence of hydrochloric acid (HCl) to introduce the arsonic acid group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methyl-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The arsonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Reduction: 4-Methyl-3-aminophenyl arsonic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit the growth of certain microorganisms and plants.
Wirkmechanismus
The mechanism of action of (4-Methyl-3-nitrophenyl)arsonic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The arsonic acid group can also bind to thiol groups in proteins, disrupting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Roxarsone (4-hydroxy-3-nitrophenyl arsonic acid): Used as a feed additive in poultry and swine production.
Nitarsone (4-nitrophenyl arsonic acid): Used as an antimicrobial growth promoter in poultry.
Arsanilic acid (4-aminophenyl arsonic acid): Used as a feed additive for enteric conditions in pigs and poultry.
Uniqueness: (4-Methyl-3-nitrophenyl)arsonic acid is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
6295-19-8 |
|---|---|
Molekularformel |
C7H8AsNO5 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
(4-methyl-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
ZZCRGEZBCCUBTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



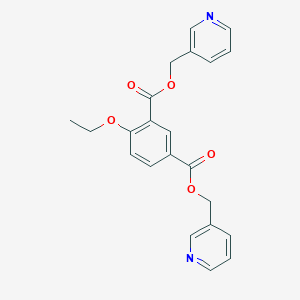
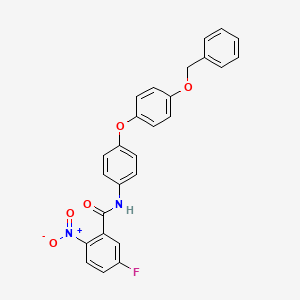

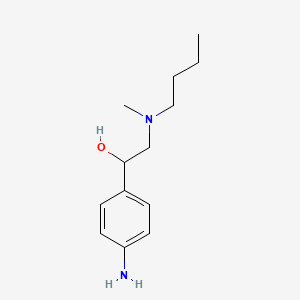
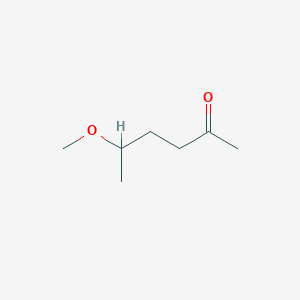
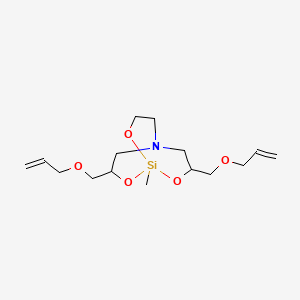
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
